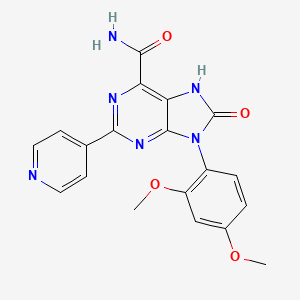

9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

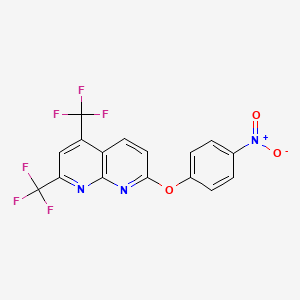

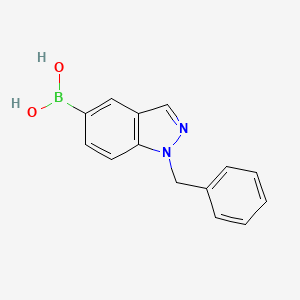

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The purine and pyridine rings are aromatic and planar, contributing to the overall stability of the molecule. The dimethoxyphenyl group is also aromatic, and the methoxy groups (-OCH3) are electron-donating, which can influence the reactivity of the molecule .Chemical Reactions Analysis

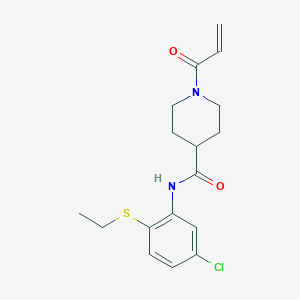

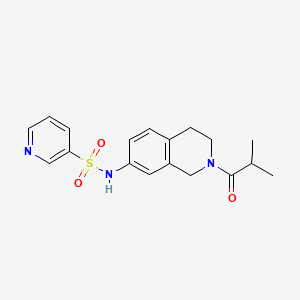

The reactivity of this compound would be influenced by the presence of the various functional groups. The carboxamide group could potentially undergo hydrolysis, amidation, or reduction reactions. The aromatic rings might participate in electrophilic aromatic substitution reactions, influenced by the electron-donating methoxy groups .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It’s likely to have a relatively high molecular weight and may be solid at room temperature. The presence of the polar carboxamide group and the aromatic rings could influence its solubility .Scientific Research Applications

Enhancement of Material Properties

One area of research focuses on enhancing the redox stability and electrochromic performance of materials. For instance, aromatic polyamides incorporating (carbazol-9-yl)triphenylamine units demonstrate improved solubility, thermal stability, and electrochromic properties, indicating potential applications in smart materials and displays (Hui-min Wang & S. Hsiao, 2014).

Metal-Ion Binding and Complex Formation

Another aspect of research involves the synthesis of compounds capable of forming metal-ion complexes, which could have implications in catalysis and environmental remediation. Studies on metal-ion-binding analogs of ribonucleosides explore their ability to form complexes with metals such as Pd2+ and Hg2+, highlighting their potential in biochemical and industrial applications (O. Golubev, T. Lönnberg, & H. Lönnberg, 2013).

Synthesis and Evaluation of Novel Polyamides

Research into the synthesis and characterization of novel polyamides based on specific chemical groups reveals insights into the development of new materials with enhanced properties such as thermal stability, solubility, and mechanical strength. For example, the synthesis of aromatic polyamides containing xanthene cardo groups and methyl pendant groups from specific dicarboxylic acids demonstrates the potential for creating advanced materials for engineering and technology applications (Shou-Ri Sheng et al., 2009).

Antiviral and Anticonvulsant Activities

In the realm of medicinal chemistry, studies on the synthesis and biological evaluation of purine derivatives, including carboxamides, explore their potential antiviral and anticonvulsant activities. These studies contribute to the development of new therapeutic agents, underscoring the significance of such compounds in drug discovery and pharmacology (J. Westover et al., 1981).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

9-(2,4-dimethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O4/c1-28-11-3-4-12(13(9-11)29-2)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)10-5-7-21-8-6-10/h3-9H,1-2H3,(H2,20,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZUMFXMSVSAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2747415.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2747419.png)

![methyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2747420.png)

![ethyl 2-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2747423.png)

![2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2747430.png)

![3-(4-ethylphenyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2747431.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2747435.png)